molecular formula C13H9ClO2 B3164914 2-(2-Chlorophenoxy)benzaldehyde CAS No. 893752-52-8

2-(2-Chlorophenoxy)benzaldehyde

Cat. No.: B3164914
CAS No.: 893752-52-8
M. Wt: 232.66 g/mol
InChI Key: MUNVKPJSBYYXLT-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9ClO2. It is a chlorinated derivative of benzaldehyde, characterized by the presence of a chlorophenoxy group attached to the benzaldehyde core. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenoxy)benzaldehyde typically involves the reaction of 2-chlorophenol with benzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where 2-chlorophenol reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Chlorophenoxy)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)benzaldehyde involves its interaction with cellular components. It can act as a redox-active compound, disrupting cellular antioxidation systems. This disruption can lead to oxidative stress in cells, making it a potential candidate for antifungal and antimicrobial applications. The compound targets enzymes involved in antioxidation pathways, such as superoxide dismutases and glutathione reductase .

Comparison with Similar Compounds

  • 2-(4-Chlorophenoxy)benzaldehyde
  • 3-(4-Chlorophenoxy)benzaldehyde
  • 4-(4-Chlorophenoxy)benzaldehyde

Comparison: 2-(2-Chlorophenoxy)benzaldehyde is unique due to the position of the chlorophenoxy group, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a distinct compound for specific applications .

Properties

IUPAC Name

2-(2-chlorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNVKPJSBYYXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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